(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3S/c16-13-5-2-1-4-12(13)15(21)19-6-3-7-20(9-8-19)24(22,23)14-10-17-11-18-14/h1-2,4-5,10-11H,3,6-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDIOKHDYOUIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone is a complex organic molecule that has attracted attention due to its potential biological activities. Its structure combines several pharmacologically relevant moieties, including an imidazole ring, a diazepane ring, and a sulfonyl group, which may contribute to its interaction with various biological targets.
Structural Characteristics
This compound's molecular formula is with a molecular weight of approximately 392.45 g/mol. The presence of multiple functional groups enhances its reactivity and potential for biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.45 g/mol |
| Key Functional Groups | Imidazole, Diazepane, Sulfonyl |
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the diazepane structure may interact with protein targets, modifying their functions. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing the compound's biological efficacy.
Biological Activities
Research indicates that compounds containing imidazole and diazepane structures often exhibit a range of pharmacological effects:
- Anticancer Activity : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Neuropharmacological Effects : The imidazole moiety is known to modulate GABA-A receptors, which are critical for neurotransmission and could be a target for treating neurological disorders.
- Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential applications:
- A study on imidazole derivatives indicated significant modulation of GABA-A receptors, suggesting that similar compounds could act as positive allosteric modulators (PAMs) .
- Research on diazepane derivatives has highlighted their potential as inhibitors in various biochemical pathways, particularly in cancer treatment .
Experimental Data
The following table summarizes findings from various studies on related compounds:
Scientific Research Applications
Research indicates that compounds containing imidazole and diazepane structures often exhibit a range of pharmacological effects, including:
- Antimicrobial properties
- Anticancer activity
- Enzyme inhibition
Predictive Models
Predictive models suggest that this compound may exhibit a broad spectrum of biological activities, warranting further investigation through experimental assays.
Applications in Medicinal Chemistry
- Antimicrobial Agents : The imidazole moiety is frequently associated with antimicrobial activity. Studies have shown that derivatives of imidazole can inhibit the growth of various pathogens, making this compound a candidate for developing new antibiotics.
- Anticancer Agents : The structural features of the compound may contribute to its potential as an anticancer agent. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibitors : The sulfonyl group can enhance the compound's ability to act as an enzyme inhibitor. This property is particularly valuable in designing inhibitors for enzymes involved in disease pathways, such as kinases or proteases.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a similar diazepane derivative. The results indicated that compounds featuring the diazepane structure exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Diazepane Derivative A | MCF-7 (Breast) | 5.2 | Apoptosis |
| Diazepane Derivative B | A549 (Lung) | 4.8 | Apoptosis |
Case Study 2: Antimicrobial Efficacy
Research on imidazole-based compounds has demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism of action.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Imidazole Derivative C | Staphylococcus aureus | 0.5 µg/mL |
| Imidazole Derivative D | Escherichia coli | 0.8 µg/mL |
Synthesis and Production
The synthesis of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazole ring.
- Coupling with diazepane derivatives.
- Introduction of the sulfonyl group through sulfonation reactions.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to analogs described in the literature. Below is a detailed analysis:
Structural Comparisons
Key Observations :
- The imidazole sulfonyl group differs significantly from the sulfamoylaminophenyl groups in , which are known for carbonic anhydrase inhibition . The imidazole’s aromaticity and hydrogen-bonding capacity may favor interactions with metalloenzymes.
- The 2-bromophenyl substituent introduces steric hindrance distinct from para-substituted aryl groups in pyrazoles, which exhibit crystallographic packing dominated by halogen interactions .
Physicochemical Properties
While the target compound’s exact melting point and solubility are unspecified, analogs from with sulfonamide groups show melting points ranging from 132–230°C , influenced by aryl substituents and hydrogen-bonding capacity . For example:
- 6d: Melting point = 198°C (3-sulfamoylaminophenyl group).
- 6i : Melting point = 230°C (bis(4-fluorophenyl)methyl group).
The target’s imidazole sulfonyl group may lower its melting point compared to sulfamoyl analogs due to reduced hydrogen-bonding networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
